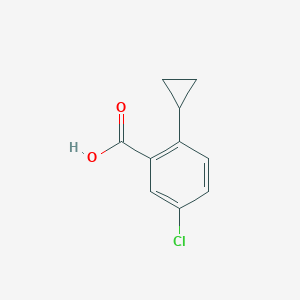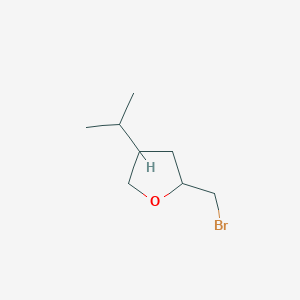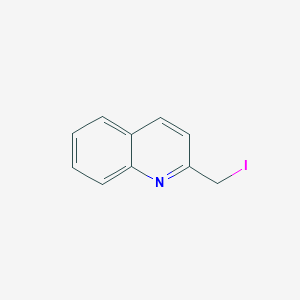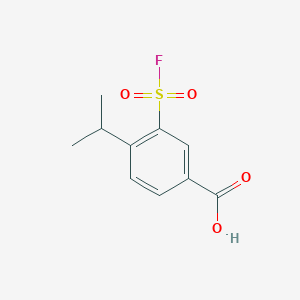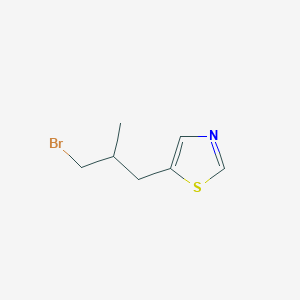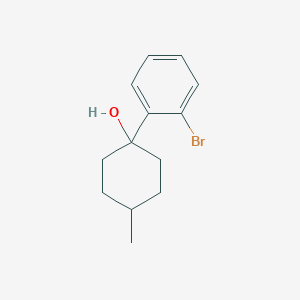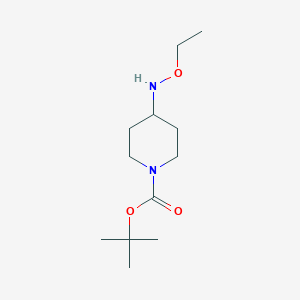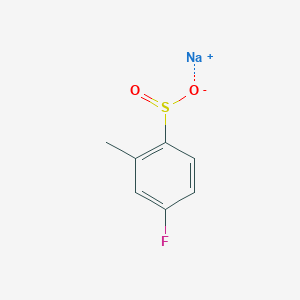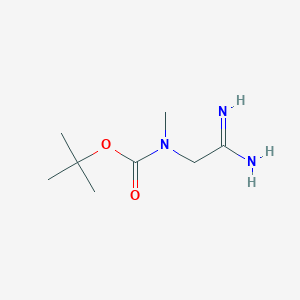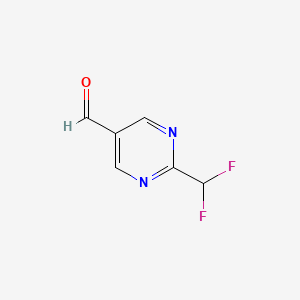
2-(Difluoromethyl)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H4F2N2O and a molecular weight of 158.11 g/mol . It is a pyrimidine derivative, characterized by the presence of a difluoromethyl group at the 2-position and an aldehyde group at the 5-position of the pyrimidine ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable pyrimidine precursor with difluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)pyrimidine-5-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles and specific catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-(Difluoromethyl)pyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the aldehyde group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate biological pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)pyrimidine-5-carbaldehyde
- 2-(Ethylthio)pyrimidine-5-carbaldehyde
- 2-(Methylthio)pyrimidine-5-carbaldehyde
Uniqueness
2-(Difluoromethyl)pyrimidine-5-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Eigenschaften
Molekularformel |
C6H4F2N2O |
|---|---|
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H4F2N2O/c7-5(8)6-9-1-4(3-11)2-10-6/h1-3,5H |
InChI-Schlüssel |
PNHVEBNWBBVYPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

